5-Methyl-3-octylbenzene-1,2-diol
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Overview
Description
5-Methyl-3-octylbenzene-1,2-diol is an organic compound with the molecular formula C15H24O2. It belongs to the class of aromatic compounds known as catechols, which are characterized by the presence of two hydroxyl groups attached to a benzene ring. This compound is notable for its unique structure, which includes a methyl group and an octyl chain attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-octylbenzene-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. For instance, a rhodium-catalyzed enantioselective syn addition of bis(catecholato)diboron to simple alkenes in the presence of (S)-Quinap provides enantioenriched 1,2-diols after subsequent oxidation . Another method involves the use of hypervalent iodine reagents for the dioxygenation of aryl alkenes under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and environmentally friendly reagents is often preferred to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-octylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Methyl-3-octylbenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s catechol structure makes it a useful model for studying enzyme-catalyzed reactions involving catechols.
Medicine: Research into its potential therapeutic properties, such as antioxidant and antimicrobial activities, is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-3-octylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. For example, it can act as an antioxidant by donating electrons to neutralize free radicals.
Comparison with Similar Compounds
Similar Compounds
Hydroxytyrosol: A compound with a similar catechol structure, known for its antioxidant properties.
4-Ethyl-1,2-benzenediol: Another catechol derivative with different substituents on the benzene ring.
3,4-Dihydroxyphenylethyleneglycol: A compound with two hydroxyl groups and an ethylene glycol moiety.
Uniqueness
5-Methyl-3-octylbenzene-1,2-diol is unique due to its specific combination of a methyl group and an octyl chain attached to the benzene ring. This structural feature imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
201858-80-2 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
5-methyl-3-octylbenzene-1,2-diol |
InChI |
InChI=1S/C15H24O2/c1-3-4-5-6-7-8-9-13-10-12(2)11-14(16)15(13)17/h10-11,16-17H,3-9H2,1-2H3 |
InChI Key |
APKDDKUIEPOCMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C(=CC(=C1)C)O)O |
Origin of Product |
United States |
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